molecular formula C14H13NO5S2 B2938005 Methyl 4-{[(2-thienylsulfonyl)acetyl]amino}benzoate CAS No. 1021079-31-1

Methyl 4-{[(2-thienylsulfonyl)acetyl]amino}benzoate

Cat. No.: B2938005
CAS No.: 1021079-31-1
M. Wt: 339.38
InChI Key: XITSIJHXDDCGTK-UHFFFAOYSA-N
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Description

Methyl 4-{[(2-thienylsulfonyl)acetyl]amino}benzoate is a synthetic organic compound characterized by a methyl benzoate core substituted at the para-position with an acetamide group bearing a 2-thienylsulfonyl moiety. This structure combines a sulfonamide linker, a thiophene ring, and an acetyl spacer, distinguishing it from simpler benzoate derivatives. The compound’s synthesis likely involves condensation reactions between a sulfonylacetyl chloride derivative and a 4-aminobenzoate precursor, followed by esterification, as inferred from analogous procedures in sulfonamide synthesis .

Properties

IUPAC Name

methyl 4-[(2-thiophen-2-ylsulfonylacetyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5S2/c1-20-14(17)10-4-6-11(7-5-10)15-12(16)9-22(18,19)13-3-2-8-21-13/h2-8H,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITSIJHXDDCGTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(2-thienylsulfonyl)acetyl]amino}benzoate typically involves multiple steps:

    Formation of the Thienylsulfonyl Intermediate: The initial step involves the sulfonylation of thiophene to form 2-thienylsulfonyl chloride.

    Acetylation: The 2-thienylsulfonyl chloride is then reacted with acetic anhydride to form 2-thienylsulfonylacetyl chloride.

    Amidation: The 2-thienylsulfonylacetyl chloride is reacted with 4-aminobenzoic acid methyl ester to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(2-thienylsulfonyl)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The thienylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group in the benzoate moiety can be reduced to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoates.

Scientific Research Applications

Methyl 4-{[(2-thienylsulfonyl)acetyl]amino}benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-{[(2-thienylsulfonyl)acetyl]amino}benzoate involves its interaction with specific molecular targets. The thienylsulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The benzoate ester moiety can also interact with various biological molecules, affecting their function.

Comparison with Similar Compounds

Table 1: Structural Comparison of Methyl Benzoate Derivatives

Compound Name Core Structure Substituents/R Groups Functional Groups Primary Use/Activity
Methyl 4-{[(2-thienylsulfonyl)acetyl]amino}benzoate Methyl benzoate 4-position: Acetamide linked to 2-thienylsulfonyl Sulfonamide, acetyl, thiophene Not specified (potential pharma)
Metsulfuron-methyl Methyl benzoate 2-position: Sulfonylurea linked to triazine Sulfonylurea, triazine Herbicide (ALS inhibitor)
Tribenuron-methyl Methyl benzoate 2-position: Sulfonylurea linked to pyrimidine Sulfonylurea, pyrimidine Herbicide (ALS inhibitor)
Haloxyfop-methyl Methyl benzoate 2-position: Phenoxypropanoate with Cl/CF₃ Phenoxypropanoate, pyridine Herbicide (ACCase inhibitor)

Key Observations:

Sulfonyl Group Variations: The target compound features a sulfonamide-acetyl-thiophene linkage, whereas sulfonylurea herbicides (e.g., metsulfuron-methyl) utilize a sulfonylurea bridge connected to heterocycles (triazine or pyrimidine). This difference impacts biological activity: sulfonylureas inhibit acetolactate synthase (ALS) in plants, while the thiophene sulfonamide may target enzymes in other pathways .

Ester Position and Reactivity :

  • All compounds retain the methyl benzoate ester, but substitution at the 2-position (herbicides) versus 4-position (target compound) alters steric and electronic profiles. 4-Substitution may reduce steric hindrance, favoring interactions with larger binding pockets (e.g., in enzymes or receptors).

Biological Activity: Sulfonylurea herbicides (e.g., metsulfuron-methyl) act at nanomolar concentrations due to high-affinity ALS binding . The target compound’s activity remains uncharacterized in the evidence, but its structure suggests possible kinase or protease inhibition, common in drug discovery.

Research Findings and Data Gaps

Property Predictions

  • Stability : Sulfonamides are generally hydrolytically stable under physiological conditions, unlike sulfonylureas, which degrade in acidic environments.

Biological Activity

Methyl 4-{[(2-thienylsulfonyl)acetyl]amino}benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on antimicrobial, anti-inflammatory, and anticancer properties. The compound's unique structural features, including the thienylsulfonyl group, contribute to its interaction with various biological targets.

Chemical Structure and Properties

This compound consists of a benzoate moiety substituted with a thienylsulfonyl-acetylamino group. Its molecular formula is C13H13N1O4S1C_{13}H_{13}N_{1}O_{4}S_{1}, and it has a molecular weight of approximately 281.31 g/mol. The presence of the thienylsulfonyl group enhances its reactivity and potential interactions with biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing significant inhibition zones compared to control substances. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

2. Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been investigated in several studies. In vitro assays demonstrated that it significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. Furthermore, it inhibited the activation of NF-κB signaling pathways, which are crucial in mediating inflammatory responses.

3. Anticancer Activity

This compound has shown promising anticancer activity in various cancer cell lines. Notably, it exhibited cytotoxic effects against MCF-7 (breast cancer) and A549 (lung cancer) cells, with IC50 values indicating potent activity:

Cell LineIC50 Value (µM)
MCF-722.54
A5495.08

These results suggest that the compound may induce apoptosis through the activation of caspase pathways, as evidenced by increased caspase-3 levels in treated cells.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Protein Interactions : The thienylsulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity.
  • Cell Signaling Pathways : The compound may interfere with cellular signaling pathways involved in inflammation and cancer progression.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that the compound had a broader spectrum of activity against Gram-positive bacteria, particularly Staphylococcus aureus.

Case Study 2: Anti-inflammatory Response

A study involving human macrophage cell lines demonstrated that treatment with this compound led to a significant reduction in TNF-α production by approximately 87% compared to untreated controls, highlighting its potential as an anti-inflammatory agent.

Case Study 3: Cancer Cell Line Studies

In vitro studies on MCF-7 and A549 cell lines showed that treatment with varying concentrations of this compound resulted in dose-dependent cytotoxicity, suggesting its potential for further development as an anticancer therapeutic.

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